1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
Overview
Description
1-(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)ethan-1-amine dihydrochloride, commonly referred to as TFEPAD, is a synthetic organic compound that has been used in a variety of scientific research applications. It is an intriguing molecule due to its unique chemical structure and its wide range of potential applications.
Scientific Research Applications
Kinetics and Mechanism Studies : Research by Jarczewski, Schroeder, and Dworniczak (1986) delved into the reaction kinetics and mechanisms involving piperidine-based compounds similar to 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride. They focused on the reactions in different solvents, providing insights into the complex pathways and the influence of solvent types on these reactions (Jarczewski, Schroeder, & Dworniczak, 1986).
Synthesis and Antibacterial Activity : The work of Merugu, Ramesh, and Sreenivasulu (2010) highlights the synthesis of piperidine-containing compounds and their potential antibacterial properties. Their research demonstrates the versatility of these compounds in creating new structures with possible medicinal applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmaceutical Synthesis : Mapes and Mani (2007) reported on the synthesis of piperidin-4-yl-substituted compounds, showcasing methods for creating pharmaceutical building blocks. This research underscores the importance of compounds like 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride in developing new drugs (Mapes & Mani, 2007).
Conformational Analysis and Crystal Structure : The study by Ribet et al. (2005) offers a comprehensive analysis of the conformation and crystal structure of a similar piperidin-based compound. This research is crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in various scientific fields (Ribet et al., 2005).
Antitumor Activity Evaluation : Yurttaş et al. (2014) explored the antitumor potential of 1,2,4-triazine derivatives bearing a piperazine amide moiety, demonstrating the relevance of piperidine-based compounds in cancer research. Their findings contribute to the ongoing search for effective cancer treatments (Yurttaş et al., 2014).
properties
IUPAC Name |
1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2.2ClH/c1-7(13)8-2-4-14(5-3-8)6-9(10,11)12;;/h7-8H,2-6,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVXMFTVAYCKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC(F)(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.